2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide
CAS No.: 1251599-89-9
Cat. No.: VC6829411
Molecular Formula: C20H17N5O3
Molecular Weight: 375.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251599-89-9 |
|---|---|
| Molecular Formula | C20H17N5O3 |
| Molecular Weight | 375.388 |
| IUPAC Name | N-(2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C20H17N5O3/c1-14-7-5-6-10-16(14)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)28-15-8-3-2-4-9-15/h2-12H,13H2,1H3,(H,22,26) |
| Standard InChI Key | BZJIUBJMJLDNAU-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |
Introduction
Structural Characterization
Molecular Architecture
The compound’s IUPAC name, N-(2-methylphenyl)-2-(3-oxo-8-phenoxy- triazolo[4,3-a]pyrazin-2-yl)acetamide, reflects its intricate architecture. Key components include:
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A triazolo[4,3-a]pyrazine bicyclic system, which combines a triazole ring fused to a pyrazine moiety.
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A phenoxy group at the 8-position of the pyrazine ring, introducing aromaticity and potential π-π stacking interactions.
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An N-(o-tolyl)acetamide side chain at the 2-position, contributing hydrophobicity and hydrogen-bonding capacity.
The molecular formula C20H17N5O3 (molecular weight: 375.388 g/mol) underscores its moderate polarity, balanced by the phenoxy and methylphenyl groups. Computational analyses predict a planar triazolo-pyrazine core with substituents adopting orthogonal orientations to minimize steric clashes.
Key Structural Data
| Property | Value |
|---|---|
| CAS No. | 1251599-89-9 |
| Molecular Formula | C20H17N5O3 |
| Molecular Weight | 375.388 g/mol |
| SMILES | CC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |
| InChIKey | BZJIUBJMJLDNAU-UHFFFAOYSA-N |
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of 2-(3-oxo-8-phenoxy-triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide follows multi-step protocols common to triazolo-pyrazine derivatives . A representative route involves:
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Formation of the Triazolo-Pyrazine Core: Cyclocondensation of ethyl oxamate with tert-butyl hydrazine under basic conditions yields a triazolone intermediate .
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Functionalization at the 8-Position: Nucleophilic aromatic substitution introduces the phenoxy group using a phenol derivative and a base like potassium carbonate .
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Acetamide Side Chain Installation: Coupling the intermediate with o-toluidine via an activated ester (e.g., using HATU or EDCI) completes the synthesis.
Critical reagents include phosphorus oxychloride for iminochloride formation and palladium catalysts for cross-coupling reactions . Solvents such as DMF or THF are employed under inert atmospheres to prevent oxidation.
Physicochemical Properties
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Solubility: Limited aqueous solubility (estimated logP ≈ 3.2) due to the hydrophobic o-tolyl and phenoxy groups.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the acetamide bond.
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Spectroscopic Data: Predicted IR peaks include C=O stretches at ~1680 cm⁻¹ (triazolone) and ~1650 cm⁻¹ (acetamide).
Biological Activities and Mechanisms
Hypothesized Targets
Structural analogs of this compound exhibit inhibitory activity against glycogen synthase kinase-3 (GSK-3), a kinase implicated in neurodegenerative diseases and cancer . The triazolo-pyrazine core likely interacts with the ATP-binding pocket of GSK-3β, while the phenoxy group enhances binding affinity through hydrophobic interactions .
In Silico Predictions
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